molecular formula C21H18FN3S B3400629 2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1040664-58-1

2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B3400629
CAS RN: 1040664-58-1
M. Wt: 363.5 g/mol
InChI Key: DJLYMOWPFAAQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that belongs to the pyrazolopyrazine family. It has gained significant attention in the scientific community due to its potential applications in various areas, including drug discovery, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation, inflammation, and pain. The compound's ability to interact with specific targets in the body makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine depend on the specific application. In cancer cells, the compound has been found to inhibit cell proliferation and induce cell death. Inflammation and pain are also reduced by the compound's anti-inflammatory and analgesic properties. The compound's antifungal and antibacterial activity makes it a potential candidate for the treatment of infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine in lab experiments is its unique structure and properties. It has been found to exhibit activity against various targets, making it a versatile compound for research. However, the compound's limited solubility in water can pose a challenge in certain applications. Additionally, the compound's potential toxicity and side effects need to be carefully evaluated before use in lab experiments.

Future Directions

There are several future directions for research on 2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine. One area of interest is the development of new analogs with improved activity and selectivity against specific targets. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in various areas, including cancer, inflammation, and infectious diseases. The compound's potential use as a diagnostic tool and in imaging techniques is also an area of interest for future research. Overall, 2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a promising compound with various potential applications in the field of biomedical research.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine has potential applications in drug discovery and development. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It also shows potential as an anti-inflammatory and analgesic agent. Furthermore, it has been found to have antifungal and antibacterial activity. The compound's unique structure and properties make it an attractive candidate for further research in various fields.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-18(22)11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLYMOWPFAAQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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